N,N'-bis-Boc-dipropylene triamine hydrochloride
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Overview
Description
N,N’-bis-Boc-dipropylene triamine hydrochloride is a chemical compound with the molecular formula C16H33N3O4·HCl and a molecular weight of 367.90 g/mol . It is commonly used in organic synthesis and medicinal chemistry as a protecting group for primary amine functionalities, allowing for selective reactions in multi-step syntheses . The compound appears as a white crystalline powder and has a melting point of 169-171°C .
Preparation Methods
The synthesis of N,N’-bis-Boc-dipropylene triamine hydrochloride typically involves the protection of dipropylene triamine with tert-butoxycarbonyl (Boc) groups. The reaction conditions often include the use of solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The compound is usually stored at temperatures between 2-8°C to maintain its stability .
Chemical Reactions Analysis
N,N’-bis-Boc-dipropylene triamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc-protected amine groups can be selectively deprotected under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Complexation: It can form complexes with metal ions, which can be useful in coordination chemistry.
Common reagents used in these reactions include acids like trifluoroacetic acid for deprotection and bases for neutralization. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
N,N’-bis-Boc-dipropylene triamine hydrochloride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a protecting group for primary amines, facilitating selective reactions in multi-step syntheses.
Medicinal Chemistry: The compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biotechnology: It is used in the functionalization of nanoparticles and the preparation of hydrogels for biomedical applications.
Industrial Applications: The compound finds use in the production of soaps, dyes, and other chemical products.
Mechanism of Action
The mechanism of action of N,N’-bis-Boc-dipropylene triamine hydrochloride primarily involves its role as a protecting group. The Boc groups protect the primary amine functionalities, preventing unwanted reactions during synthetic processes. Upon completion of the desired reactions, the Boc groups can be removed under acidic conditions to yield the free amine .
Comparison with Similar Compounds
N,N’-bis-Boc-dipropylene triamine hydrochloride can be compared with other Boc-protected amines such as N-Boc-ethylenediamine and N,N’-bis-Boc-ethylenediamine. While these compounds also serve as protecting groups for amines, N,N’-bis-Boc-dipropylene triamine hydrochloride offers unique advantages in terms of its stability and ease of deprotection .
Similar compounds include:
- N-Boc-ethylenediamine
- N,N’-bis-Boc-ethylenediamine
- N-Boc-propylenediamine
These compounds share similar functionalities but differ in their specific applications and reaction conditions.
Properties
IUPAC Name |
tert-butyl N-[3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]propyl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33N3O4.ClH/c1-15(2,3)22-13(20)18-11-7-9-17-10-8-12-19-14(21)23-16(4,5)6;/h17H,7-12H2,1-6H3,(H,18,20)(H,19,21);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKRRTSBXWVSMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNCCCNC(=O)OC(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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